![molecular formula C22H25N5OS B2428129 (1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1298111-42-8](/img/structure/B2428129.png)
(1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
This compound is a novel derivative synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . It has been evaluated for anti-inflammatory activity .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The compound has a melting point of 334°C. Its structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
- Applications : Potential use as anti-TB drugs, with improved inhibition potency compared to standard reference drugs .
- Abstract : 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized. These compounds aimed to discover novel anti-Parkinsonian agents with improved pharmacological profiles, particularly in haloperidol-induced catalepsy and oxidative stress in mice .
- Abstract : 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives were evaluated for anti-proliferation activity against human cancer cell lines (MGC-803, HepG-2, T24, NCI-H460) and a normal cell line (HL-7702). Many of these derivatives exhibited potent cytotoxicity .
Anti-Tubercular Activity
Anti-Parkinsonian Agents
Anti-Cancer Properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and piperazine derivatives, have been reported to exhibit a wide range of biological activities . They have shown potential as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic agents .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have shown a range of effects, including antiviral, antipsychotic, antimicrobial, and anti-hiv-1 activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS/c28-21(26-14-12-25(13-15-26)20-9-3-4-10-23-20)17-6-5-11-27(16-17)22-24-18-7-1-2-8-19(18)29-22/h1-4,7-10,17H,5-6,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLHNAWXZBKUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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